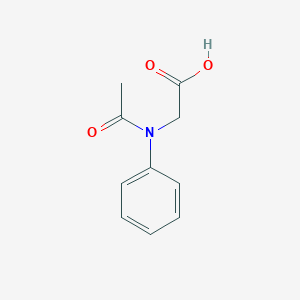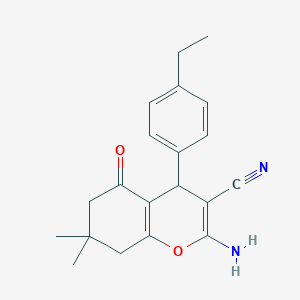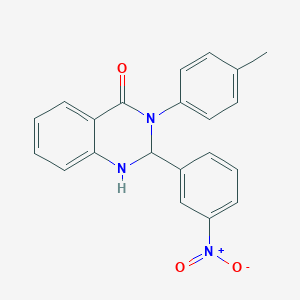
Glycine, N-acetyl-N-phenyl-
Overview
Description
Glycine, N-acetyl-N-phenyl- is a derivative of glycine, an amino acid This compound is characterized by the presence of an acetyl group and a phenyl group attached to the nitrogen atom of glycine It is a white crystalline solid that is soluble in water and organic solvents
Mechanism of Action
- Glycine, N-acetyl-N-phenyl-, interacts with specific glycine binding sites in the central nervous system (CNS). These sites include both strychnine-sensitive and strychnine-insensitive glycine binding sites .
Target of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
Glycine, N-acetyl-N-phenyl- is involved in several biochemical reactions, primarily due to its structural components. The acetyl group can participate in acetylation reactions, while the phenyl group can engage in aromatic interactions. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can be involved in phase II detoxification reactions, where it conjugates with xenobiotics to form more water-soluble compounds for excretion . Additionally, Glycine, N-acetyl-N-phenyl- can interact with enzymes such as N-acetyltransferases, which facilitate the transfer of acetyl groups to specific substrates .
Cellular Effects
Glycine, N-acetyl-N-phenyl- influences various cellular processes. It can affect cell signaling pathways by modulating the activity of enzymes involved in acetylation and deacetylation reactions. This modulation can lead to changes in gene expression and cellular metabolism. For example, the acetylation of histones by Glycine, N-acetyl-N-phenyl- can alter chromatin structure and regulate gene transcription . Furthermore, this compound can impact cellular metabolism by participating in the detoxification of harmful substances, thereby protecting cells from oxidative stress and damage .
Molecular Mechanism
At the molecular level, Glycine, N-acetyl-N-phenyl- exerts its effects through various mechanisms. It can bind to specific enzymes and proteins, altering their activity. For instance, it can inhibit or activate enzymes involved in acetylation reactions, such as N-acetyltransferases . Additionally, Glycine, N-acetyl-N-phenyl- can influence gene expression by modifying the acetylation status of histones, thereby affecting the accessibility of DNA to transcription factors . These molecular interactions contribute to the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Glycine, N-acetyl-N-phenyl- can change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that Glycine, N-acetyl-N-phenyl- is relatively stable under physiological conditions, but it can undergo degradation in the presence of specific enzymes or under extreme conditions . Long-term exposure to this compound can lead to sustained changes in cellular metabolism and gene expression, highlighting its potential for therapeutic applications .
Dosage Effects in Animal Models
The effects of Glycine, N-acetyl-N-phenyl- vary with different dosages in animal models. At low doses, this compound can enhance cellular detoxification processes and protect against oxidative stress . At high doses, it may exhibit toxic effects, such as disrupting cellular metabolism and causing oxidative damage . These dosage-dependent effects underscore the importance of determining the optimal therapeutic dose for potential clinical applications.
Metabolic Pathways
Glycine, N-acetyl-N-phenyl- is involved in several metabolic pathways. It can be metabolized by enzymes such as N-acetyltransferases, which facilitate the transfer of acetyl groups to various substrates . Additionally, this compound can participate in phase II detoxification reactions, where it conjugates with xenobiotics to form more water-soluble compounds for excretion . These metabolic pathways highlight the compound’s role in maintaining cellular homeostasis and protecting against toxic substances.
Transport and Distribution
The transport and distribution of Glycine, N-acetyl-N-phenyl- within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by amino acid transporters, which facilitate its uptake into cells . Once inside the cell, Glycine, N-acetyl-N-phenyl- can bind to specific proteins, which can influence its localization and accumulation within different cellular compartments . These transport and distribution mechanisms are crucial for the compound’s biochemical and cellular effects.
Subcellular Localization
Glycine, N-acetyl-N-phenyl- exhibits specific subcellular localization patterns that influence its activity and function. This compound can be localized to the cytoplasm, where it participates in various metabolic reactions . Additionally, it can be targeted to the nucleus, where it can modulate gene expression by influencing the acetylation status of histones . The subcellular localization of Glycine, N-acetyl-N-phenyl- is determined by specific targeting signals and post-translational modifications, which direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Glycine, N-acetyl-N-phenyl- typically involves the acetylation of glycine followed by the introduction of a phenyl group. One common method involves the reaction of glycine with acetic anhydride to form N-acetylglycine, which is then reacted with phenyl isocyanate to yield Glycine, N-acetyl-N-phenyl-.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: Glycine, N-acetyl-N-phenyl- can undergo oxidation reactions, particularly at the phenyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the acetyl group, converting it to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the phenyl group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Oxidized derivatives of the phenyl group.
Reduction: Reduced forms of the acetyl group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Glycine, N-acetyl-N-phenyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in biochemical pathways and its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
N-Acetylglycine: Similar in structure but lacks the phenyl group.
N-Phenylglycine: Similar in structure but lacks the acetyl group.
N-Acetylphenylalanine: Contains both acetyl and phenyl groups but differs in the amino acid backbone.
Uniqueness: Glycine, N-acetyl-N-phenyl- is unique due to the presence of both acetyl and phenyl groups attached to the glycine backbone. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-(N-acetylanilino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-8(12)11(7-10(13)14)9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXTZVXDUILKNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC(=O)O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060377 | |
| Record name | Glycine, N-acetyl-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8060377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
579-98-6 | |
| Record name | N-Acetyl-N-phenylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=579-98-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycine, N-acetyl-N-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000579986 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycine, N-acetyl-N-phenyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4555 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Glycine, N-acetyl-N-phenyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4016 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Glycine, N-acetyl-N-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Glycine, N-acetyl-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8060377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-acetyl-N-phenylglycine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.592 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of N-Acetyl-N-phenylglycine in relation to aldose reductase inhibitors?
A1: N-Acetyl-N-phenylglycine serves as a key structural motif in the development of aldose reductase inhibitors. Research indicates that incorporating this moiety into compounds like benzoxindole can significantly enhance their inhibitory activity against aldose reductase obtained from rat lens. [] This suggests that the N-acetyl-N-phenylglycine structure might contribute to a favorable interaction with the enzyme's active site.
Q2: How does the structure of N-Acetyl-N-phenylglycine relate to its activity as an aldose reductase inhibitor compared to other similar compounds?
A2: Studies exploring N-acylglycine derivatives as aldose reductase inhibitors found that N-Acetyl-N-phenylglycine derivatives, designed as hybrid structures, exhibited greater potency compared to simpler analogs like N-benzoylglycines or N-acetyl-N-phenylglycines. [] This suggests that combining structural elements from different inhibitor classes, like alrestatin and 2-oxoquinoline-1-acetic acids, within the N-Acetyl-N-phenylglycine scaffold, can lead to enhanced inhibitory activity.
Q3: Beyond its potential role in medicinal chemistry, how else has N-Acetyl-N-phenylglycine been utilized in research?
A3: N-Acetyl-N-phenylglycine has been employed as a ligand in the synthesis of metal complexes. Specifically, it has been used to coordinate with lanthanum (III) [] and cerium (III) [] ions, forming intricate structures stabilized by hydrogen bonding networks. These complexes are of interest for their potential applications in areas such as catalysis and materials science.
Q4: What is the role of hydrogen bonding in the solid-state structure of N-Acetyl-N-phenylglycine?
A4: The crystal structure of N-Acetyl-N-phenylglycine reveals that O—H⋯O hydrogen bonds play a crucial role in stabilizing its solid-state structure. [] These interactions connect the molecules into infinite chains, influencing the compound's physical properties and potentially impacting its behavior in solution and its interactions with biological targets.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-4-methylsulfanyl-butyric acid](/img/structure/B187991.png)


![N-[2-(azepane-1-carbonyl)phenyl]-2-(3-chlorophenoxy)propanamide](/img/structure/B187996.png)

![2-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde](/img/structure/B187998.png)
![3-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde](/img/structure/B188001.png)
![N-[2-(4-chlorophenoxy)ethyl]-2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide](/img/structure/B188004.png)
![2-[2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]-9H-fluoren-9-one](/img/structure/B188006.png)
![[1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-phenyltriazol-4-yl]-piperidin-1-ylmethanone](/img/structure/B188008.png)


![6-Amino-3-methyl-4-(5-methylfuran-2-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B188013.png)

